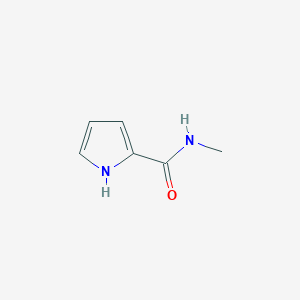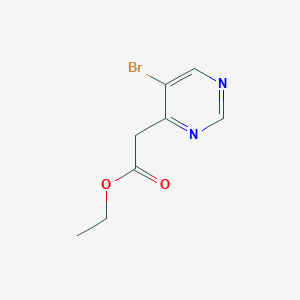
Ethyl 2-(5-bromopyrimidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 185030-22-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is ethyl (5-bromo-4-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-4-yl)acetate is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a molecular weight of 245.07 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 243.98474 g/mol . The topological polar surface area is 52.1 Ų . The compound has a complexity of 178 .Applications De Recherche Scientifique
Synthesis and Structural Analysis Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives have been synthesized and analyzed for their molecular structure and vibrational spectra. For example, a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized, and its structure was analyzed using single-crystal X-ray analysis and vibrational spectral studies. This compound's molecular structure was optimized based on Density Functional Theory (DFT) calculations (Luo et al., 2019).
Chemical Synthesis and Pharmacological Applications The compound has been used in the synthesis of various pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines and used for the preparation of potent CK2 inhibitors, showcasing an interesting application of radical chemistry (Regan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyrimidin-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


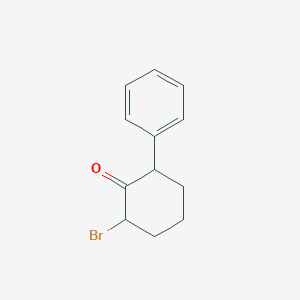
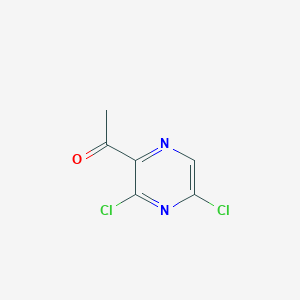
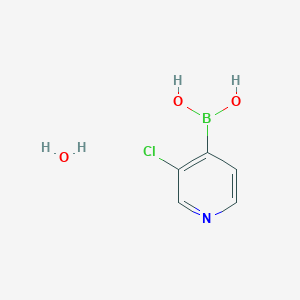

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
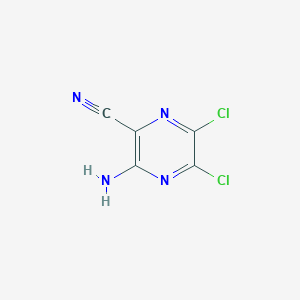
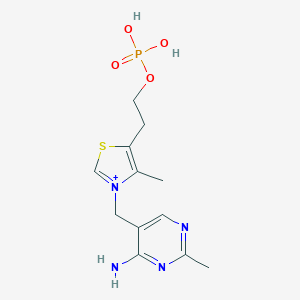
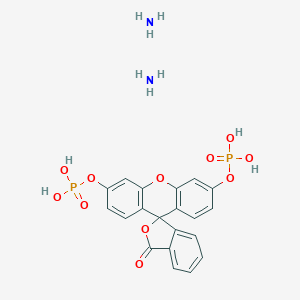

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

